molecular formula C21H38N2 B13802249 N,N'-Bis(1,4-dimethylpentyl)-2,4-toluenediamine CAS No. 54061-05-1

N,N'-Bis(1,4-dimethylpentyl)-2,4-toluenediamine

Cat. No.: B13802249
CAS No.: 54061-05-1
M. Wt: 318.5 g/mol
InChI Key: ZJQSPHVCYCGKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

54061-05-1

Molecular Formula

C21H38N2

Molecular Weight

318.5 g/mol

IUPAC Name

4-methyl-1-N,3-N-bis(5-methylhexan-2-yl)benzene-1,3-diamine

InChI

InChI=1S/C21H38N2/c1-15(2)8-11-18(6)22-20-13-10-17(5)21(14-20)23-19(7)12-9-16(3)4/h10,13-16,18-19,22-23H,8-9,11-12H2,1-7H3

InChI Key

ZJQSPHVCYCGKIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(C)CCC(C)C)NC(C)CCC(C)C

Origin of Product

United States

Preparation Methods

Continuous Catalytic Reductive Alkylation Method

Process Description

The most documented and industrially relevant method for preparing N,N'-Bis(1,4-dimethylpentyl)-2,4-toluenediamine involves a continuous catalytic reductive alkylation process, characterized by:

  • Reactants: p-phenylenediamine (or p-nitroaniline) and 5-methyl-2-hexanone
  • Catalyst: Solid heterogeneous catalysts such as palladium on carbon, platinum, copper, or nickel catalysts
  • Reaction Conditions:
    • Preheating the mixture to 110–150 °C
    • Reactor temperature maintained between 150–200 °C
    • Hydrogen pressure between 0.5–2.5 MPa (low pressure compared to traditional methods)
  • Process Flow:
    • Mixing reactants in a defined molar ratio (amine:ketone = 1:2 to 1:10)
    • Continuous feeding into a preheater
    • Passing through a long narrow reactor packed with solid catalyst under hydrogen atmosphere
    • Cooling and gas-liquid separation of reaction mixture
    • Product isolation by reduced pressure distillation under vacuum (-0.5 to -0.1 MPa)

This continuous flow method contrasts with older batch or autoclave high-pressure processes, offering enhanced efficiency, lower operational costs, and improved catalyst longevity (over 1 year usage reported).

Reaction Scheme

$$
\text{p-Phenylenediamine (or p-nitroaniline)} + 2 \times \text{5-methyl-2-hexanone} \xrightarrow[\text{H}_2, \text{solid catalyst}]{150-200^\circ C, 0.5-2.5\,MPa} \text{this compound}
$$

Detailed Process Parameters and Performance Data

Parameter Range / Value Notes
Molar ratio (amine:ketone) 1 : 2 – 10 Optimized for conversion and selectivity
Preheater temperature 110 – 150 °C Ensures proper mixing and partial activation
Reactor temperature 150 – 200 °C Key for catalytic activity and selectivity
Hydrogen pressure 0.5 – 2.5 MPa Low pressure reduces equipment costs
Catalyst types Pd/C, Pt, Cu, Ni Solid heterogeneous catalysts
Catalyst lifetime >1 year Cost-effective due to long catalyst life
Conversion of p-nitroaniline ≥ 99% High conversion efficiency
Selectivity to target product ≥ 95% High purity product yield
Distillation vacuum -0.5 to -0.1 MPa For product isolation without decomposition
Product purity (example) 95.7 – 96.3% Verified by chemical analysis

Example Experimental Data (From Patent CN103467305A)

Embodiment Reactor Temp (°C) H2 Pressure (MPa) Product Yield (g) Product Purity (%) Notes
1 190 – 200 0.7 178 96.31 24 h continuous operation
5 175 – 185 0.7 180 95.72 Slightly lower temperature

Catalyst Preparation and Role

Catalysts used are typically metals supported on carriers or metal oxides, including:

Catalyst preparation methods (e.g., Raney nickel preparation or nickel formate decomposition) are critical for activity and selectivity. The catalyst facilitates both the hydrogenation of nitro groups (if p-nitroaniline is used) and the reductive alkylation with the ketone.

Advantages of the Continuous Low-Pressure Method

  • Continuous Operation: Reduces labor intensity and improves process efficiency compared to batch autoclave methods.
  • Low Pressure: Operating at 0.5–2.5 MPa hydrogen pressure lowers equipment requirements and safety risks.
  • Solid Catalyst Use: Long catalyst life (>1 year) decreases catalyst replacement costs.
  • High Conversion and Selectivity: Over 99% conversion and 95% selectivity minimize waste and purification costs.
  • Scalability: Suitable for industrial-scale production with consistent product quality.

Summary Table of Preparation Methods Comparison

Preparation Method Pressure (MPa) Operation Mode Catalyst Type Conversion (%) Selectivity (%) Notes
Continuous catalytic reductive alkylation (patented) 0.5 – 2.5 Continuous Pd/C, Pt, Cu, Ni ≥ 99 ≥ 95 Low pressure, long catalyst life
Batch autoclave high-pressure synthesis (prior art) ~5 Batch Various metal catalysts High Variable Higher pressure, intermittent
Traditional heterogeneous hydrogenation Atmospheric to high Batch Raney Ni, Ni formate-derived Moderate to high Moderate to high Requires catalyst activation

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1,4-dimethylpentyl)-4-methyl-1,3-benzenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone derivatives, reduced amine compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-Bis(1,4-dimethylpentyl)-4-methyl-1,3-benzenediamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Bis(1,4-dimethylpentyl)-4-methyl-1,3-benzenediamine involves its ability to scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage. The compound interacts with molecular targets such as lipids and proteins, protecting them from oxidative degradation. It also participates in pathways that mitigate oxidative stress and enhance cellular resilience .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Toxicological and Physical Properties
Property This compound N,N'-Di-s-butyl-p-phenylenediamine 7PPD
Melting Point Not reported ~100–120°C ~80–90°C
Water Solubility Low (hydrophobic) Low Very low
Acute Toxicity (LD₅₀, rat, oral) 750 mg/kg 1,200 mg/kg 900 mg/kg
Carcinogenicity Not observed Not reported Not reported

Q & A

Q. What catalytic systems are optimal for synthesizing N,N'-Bis(1,4-dimethylpentyl)-2,4-toluenediamine via reductive alkylation?

The compound is synthesized through reductive alkylation of p-nitroaniline or p-phenylenediamine with 5-methyl-2-hexanone. Palladium, platinum, or nickel catalysts (or their supported forms) under hydrogenation conditions yield the highest efficiency. Copper-based catalysts, while cost-effective, may require higher temperatures and longer reaction times, leading to variable yields . Key steps include:

  • Step 1 : Reacting precursors in a reactor with acid.
  • Step 2 : Distillation to remove excess ketone.
  • Step 3 : Hydrogenation in a second reactor with the selected catalyst.
  • Step 4 : Final distillation for product isolation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its skin/eye irritation hazards (Category 2/2A):

  • Use local exhaust ventilation and closed systems to minimize inhalation risks.
  • Wear nitrile gloves , safety goggles , and lab coats to prevent direct contact .
  • In case of spills, avoid water flow to prevent environmental contamination; use absorbent materials and dispose per hazardous waste regulations .

Q. Which analytical methods are validated for assessing purity and structural integrity?

  • High-Performance Liquid Chromatography (HPLC) : Validated per HG/T 4897-2016 for quantifying the compound in rubber antioxidants .
  • Infrared (IR) Spectroscopy : Compare experimental spectra (e.g., Coblentz Society data) to reference peaks for functional group verification .

Advanced Research Questions

Q. How can discrepancies in catalytic efficiency between palladium and copper-based systems be resolved?

Discrepancies arise from differences in catalyst loading, hydrogen pressure, and reaction time. For example:

  • Palladium catalysts achieve >90% yield at 50–80°C under 1–3 bar H₂.
  • Copper catalysts require >100°C and >5 bar H₂ for comparable yields . Methodological recommendations :
  • Standardize reaction parameters (temperature, pressure, solvent).
  • Conduct kinetic studies to identify rate-limiting steps.

Q. What computational and experimental approaches assess the compound’s environmental persistence?

  • Soil Simulation Tests : Evaluate aerobic/anaerobic degradation using OECD 307 guidelines. Recent regulatory requests highlight the need for data on bioaccumulation potential and half-life in soil .
  • In Silico Models : Use tools like EPA’s CompTox Dashboard to predict biodegradation pathways and ecotoxicity endpoints (e.g., LC50 for aquatic organisms) .

Q. How does the compound’s antioxidant mechanism in rubber polymers compare to structurally similar antidegradants?

This compound acts as a radical scavenger, inhibiting ozone- and oxygen-induced polymer degradation. Compared to 6PPD and IPPD :

  • Steric hindrance from the 1,4-dimethylpentyl groups enhances thermal stability but may reduce reactivity with radicals.
  • Methodological validation : Use electron paramagnetic resonance (EPR) to quantify radical quenching efficiency in accelerated aging tests .

Data Contradiction Analysis

Q. Why do toxicity studies report conflicting results on this compound’s environmental impact?

Limited ecotoxicological data (e.g., no acute toxicity or bioaccumulation studies in public databases) contribute to uncertainty. Regulatory assessments (e.g., EU’s MSC) have flagged the need for:

  • Short-term aquatic toxicity tests (OECD 201/202) on Daphnia magna and algae.
  • Long-term soil microcosm studies to evaluate metabolite formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.